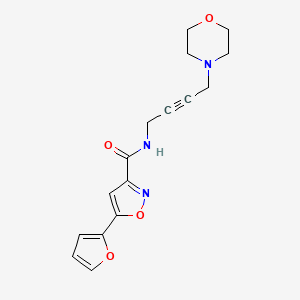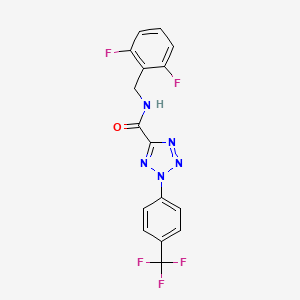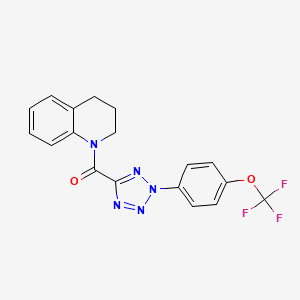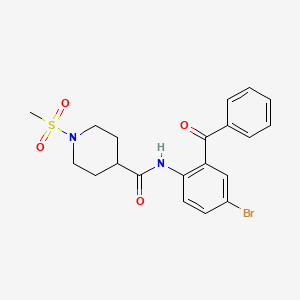
N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as BRL-15572, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential as a therapeutic agent for various neurological and psychiatric disorders.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
Research has highlighted the synthesis of piperidine derivatives, including compounds structurally related to N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have been evaluated for their potential as antidementia agents, showing significant inhibition of acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease. The introduction of bulky moieties and substituents at strategic positions on the piperidine ring has been found to dramatically enhance anti-AChE activity, making these derivatives potent candidates for further development in antidementia therapy (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonism
Another area of application for derivatives of N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is their potential as selective serotonin 4 (5-HT4) receptor agonists. Studies have synthesized and evaluated benzamide derivatives for their effects on gastrointestinal motility, with findings suggesting their utility as novel prokinetic agents with reduced side effects. These compounds have shown promise in accelerating gastric emptying and increasing the frequency of defecation, highlighting their potential in treating gastrointestinal disorders (Sonda et al., 2004).
Na+/H+ Antiporter Inhibition
The inhibition of the Na+/H+ exchanger has been explored as a therapeutic strategy in the treatment of acute myocardial infarction. Derivatives of N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been investigated for their role as potent and selective inhibitors of the Na+/H+ exchanger. These studies aim to develop benzoylguanidines as NHE inhibitors for use as an adjunctive therapy in acute myocardial infarction treatment, with promising results in preserving cellular integrity and functional performance during cardiac ischemia and reperfusion (Baumgarth et al., 1997).
Synthesis and Evaluation of Antibacterial Agents
Research into the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, through reactions involving N-benzyl-2-cyanoacetamide, showcases the antibacterial potential of these compounds. The evaluation against Gram-negative and Gram-positive bacteria in vitro has identified certain derivatives that exhibit significant antibacterial effects, contributing to the development of new antimicrobial agents (Pouramiri et al., 2017).
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S/c1-28(26,27)23-11-9-15(10-12-23)20(25)22-18-8-7-16(21)13-17(18)19(24)14-5-3-2-4-6-14/h2-8,13,15H,9-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPZVJTXOJKZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

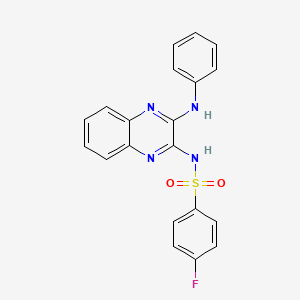
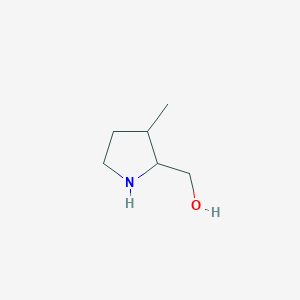
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)
![2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile](/img/structure/B2433214.png)
![N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433215.png)

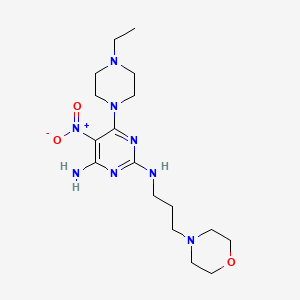
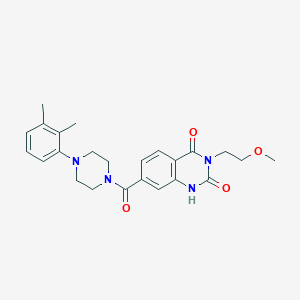
![N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2433222.png)

